N-methyl-N'-(azide-PEG3)-Cy3

Description

Properties

Molecular Formula |

C32H42ClN5O3 |

|---|---|

Molecular Weight |

580.2 g/mol |

IUPAC Name |

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole chloride |

InChI |

InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

SGXCJGKDAXLWKL-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N'-(azide-PEG3)-Cy3 |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of N-methyl-N'-(azide-PEG3)-Cy3?

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

N-methyl-N'-(azide-PEG3)-Cy3 is a specialized fluorescent labeling reagent that integrates a bright and photostable cyanine dye (Cy3) with a flexible polyethylene glycol (PEG) linker, terminated by a reactive azide (N₃) group. This trifunctional structure makes it an invaluable tool in bioorthogonal chemistry, particularly for labeling and visualizing biomolecules.

The core of the molecule is the Cy3 fluorophore, known for its strong absorption and emission in the orange-red region of the visible spectrum.[1] This is connected to a hydrophilic 3-unit PEG spacer, which enhances the molecule's solubility in aqueous buffers and minimizes steric hindrance.[2][3] The terminal azide group is the key reactive handle, enabling covalent attachment to molecules containing alkyne or strained cyclooctyne groups via "click chemistry".[4][5]

Its primary application lies in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently tagged linker.[4][5][6] The ability to fluorescently label target proteins or other molecules allows for their visualization and tracking in various biological assays through techniques like fluorescence microscopy and flow cytometry.

Physicochemical and Spectroscopic Properties

The quantitative data for this compound are summarized below. These properties are critical for designing and executing labeling experiments.

| Property | Value | Source |

| CAS Number | 2107273-16-3 | [2][3][4][7] |

| Molecular Formula | C₃₂H₄₂ClN₅O₃ | [2][3] |

| Molecular Weight | ~580.2 g/mol | [3][7][8] |

| Excitation Max (λex) | 555 nm | [2][7][9] |

| Emission Max (λem) | 570 nm | [2][7][9] |

| Purity | ≥95% | [3][7] |

| Solubility | Soluble in DMF, DMSO | [9] |

| Appearance | Pink Solid | [9] |

| Storage Conditions | -20°C, protect from light | [2][3][9] |

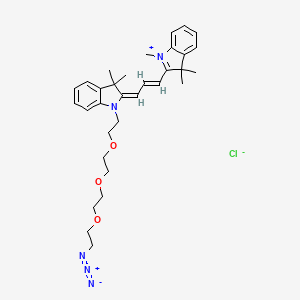

Molecular Structure and Functional Components

The structure of this compound is composed of three key functional domains: the fluorescent reporter (Cy3), the spacer arm (PEG3), and the reactive handle (azide).

Experimental Protocols: Biomolecule Labeling via Click Chemistry

This molecule is primarily used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5] Below is a general protocol for labeling an alkyne-modified protein with this compound using CuAAC.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound (prepare a 10 mM stock solution in DMSO).

-

Copper(II) sulfate (CuSO₄) (100 mM stock in water).

-

Sodium ascorbate (1 M stock in water, freshly prepared).

-

TBTA or other copper-coordinating ligand (10 mM stock in DMSO).

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with a 5 to 10-fold molar excess of this compound from the stock solution.

-

Catalyst Preparation: In a separate tube, pre-mix the catalyst components. Add CuSO₄ to the TBTA ligand solution at a 1:5 molar ratio. This complex prevents the oxidation of the copper catalyst.

-

Initiation of Reaction: Add the CuSO₄/TBTA mixture to the protein/dye solution to a final concentration of 1 mM CuSO₄.

-

Reduction: Immediately initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

Purification: Upon completion, remove the unreacted dye and catalyst components. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Verification: Confirm successful labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye) or by SDS-PAGE followed by in-gel fluorescence scanning.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical biomolecule labeling experiment using the CuAAC click chemistry reaction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. tebubio.com [tebubio.com]

- 3. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]

- 8. バイオラベリング用蛍光色素標識試薬 | Cyanine Labeling Reagent | フナコシ [funakoshi.co.jp]

- 9. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

N-methyl-N'-(azide-PEG3)-Cy3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications and application context for N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent, PEGylated azide linker crucial for bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a specialized chemical reagent characterized by a Cy3 fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of moieties makes it a valuable tool for introducing a fluorescent label onto alkyne-modified molecules via "click chemistry."

The quantitative molecular data for this compound is summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₄₂ClN₅O₃ | [1][2] |

| Molecular Weight | 580.16 g/mol | [2] |

| Alternate Molecular Weight | 580.20 g/mol | [1][3] |

| CAS Number | 2107273-16-3 | [1][2] |

| Purity | ≥95% | [1] |

| Excitation Wavelength (λex) | 555 nm | [3][4] |

| Emission Wavelength (λem) | 570 nm | [3][4] |

Application in Bioconjugation: The Click Chemistry Workflow

This compound is primarily utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5] This reaction forms a stable triazole linkage between the azide group on the Cy3 linker and a terminal alkyne on a target molecule, such as a protein, nucleic acid, or a small molecule ligand.[6][7] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[4]

This methodology is frequently employed in the synthesis of PROTACs, where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][8] The inherent fluorescence of the Cy3 dye allows for direct visualization and tracking of the resulting conjugate in various experimental settings, including cellular imaging.

Below is a diagram illustrating the general workflow of a CuAAC reaction using this reagent.

Experimental Protocol: General Guidelines for CuAAC Reaction

The following is a generalized protocol for the copper-catalyzed click reaction. Optimal conditions, particularly the concentrations and equivalents of reactants, may vary based on the specific molecules being conjugated.

Materials:

-

This compound

-

Alkyne-modified target molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)

-

Appropriate solvent (e.g., water, DMSO, DMF, or buffers)[7]

Procedure:

-

Preparation of Reactants : Dissolve the alkyne-modified target molecule and this compound in the chosen reaction solvent.

-

Preparation of Catalytic System : In a separate tube, prepare the catalyst solution. If using CuSO₄ and a reducing agent, pre-complex the CuSO₄ with a stabilizing ligand like THPTA or TBTA before adding it to the reaction.[9] This prevents the oxidation of the active Cu(I) catalyst.[9]

-

Initiation of Reaction : Add the catalyst solution to the mixture of the azide and alkyne molecules. Subsequently, add the reducing agent (e.g., sodium ascorbate) to initiate the cycloaddition.[9]

-

Incubation : Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours.[10] The reaction can be protected from light to prevent photobleaching of the Cy3 dye.

-

Analysis and Purification : The resulting fluorescently labeled conjugate can be analyzed by methods such as fluorescence spectroscopy or chromatography. Depending on the downstream application, purification may be necessary to remove unreacted components and the copper catalyst.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tebubio.com [tebubio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. interchim.fr [interchim.fr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. broadpharm.com [broadpharm.com]

- 10. metabion.com [metabion.com]

An In-depth Technical Guide to N-methyl-N'-azide-PEG3)-Cy3: Excitation, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent probe critical for advanced biological imaging and bioconjugation.

Core Properties of N-methyl-N'-azide-PEG3)-Cy3

This compound is a fluorescent dye belonging to the cyanine family, specifically Cy3. It is functionalized with a three-unit polyethylene glycol (PEG3) spacer terminating in an azide group. This design confers desirable properties for biological applications: the Cy3 core provides strong fluorescence in the orange-red region of the spectrum, the hydrophilic PEG spacer enhances aqueous solubility and reduces non-specific binding, and the terminal azide group enables covalent attachment to alkyne-modified biomolecules via "click chemistry."

Photophysical and Chemical Data

The key quantitative data for this compound are summarized in the table below. These values are crucial for designing fluorescence-based experiments, including microscopy and flow cytometry.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ at 555 nm | [1] |

| Molecular Weight | ~580.2 g/mol | [1][2] |

| Chemical Formula | C₃₂H₄₂ClN₅O₃ | [1][2] |

| Solubility | Soluble in DMSO, DMF; low solubility in water | [1] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a final concentration where the absorbance at the excitation maximum is below 0.1 AU to prevent inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of the diluted sample across a wavelength range of approximately 300 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λex (e.g., 555 nm).

-

Scan the emission monochromator over a wavelength range from approximately 10 nm above the excitation wavelength to around 750 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the determined λem (e.g., 570 nm).

-

Scan the excitation monochromator over a wavelength range from approximately 300 nm up to the emission maximum.

-

The resulting spectrum should resemble the absorption spectrum and confirms the λex.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein) with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

DMSO

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

-

Reagent Preparation:

-

Dissolve the alkyne-modified protein in an azide-free buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water. It is crucial to prepare the sodium ascorbate solution fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a molar excess of the this compound solution.

-

Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components typically range from 0.1 to 1 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy3 dye.

-

-

Purification:

-

Remove the unreacted dye and catalyst components from the labeled protein using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and ~555 nm (for Cy3). The degree of labeling can be calculated from these values and the respective extinction coefficients.

-

Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates a typical workflow for labeling and detecting a biomolecule of interest using this compound.

Caption: Workflow for labeling a biomolecule with this compound.

Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram illustrates the fundamental chemical transformation in the "click chemistry" reaction.

Caption: The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide.

References

N-methyl-N'-(azide-PEG3)-Cy3 solubility and storage conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, storage, and handling of N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent dye and PEGylated linker widely used in bioconjugation and proteomics.

Core Properties and Storage

This compound is a versatile molecule featuring a Cy3 fluorophore for detection, a PEG3 linker to enhance hydrophilicity, and an azide group for click chemistry applications.[1][2] Proper storage and handling are paramount to maintain its integrity and performance in experimental settings.

Storage Conditions:

For long-term stability, this compound should be stored at -20°C in its solid form.[1][3][4][5] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[3]

Solubility Characteristics

The solubility of this compound is a critical factor for its effective use in various experimental protocols. The presence of the hydrophilic PEG spacer is designed to increase its solubility in aqueous media.[1][2]

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions of fluorescent dyes. |

| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for dissolving cyanine dyes. |

| Dichloromethane (DCM) | Soluble | An organic solvent that can be used for this compound.[1] |

| Water | Low Solubility | Despite the hydrophilic PEG linker, the parent Cy3 dye has limited solubility in purely aqueous solutions. For reactions in aqueous buffers, it is best to add the dye from a concentrated stock in an organic solvent like DMSO or DMF. |

| Ethanol | Generally Soluble | Many cyanine dyes exhibit good solubility in ethanol. |

Experimental Protocols

Reconstitution of the Dye

To prepare a stock solution of this compound, it is recommended to use a dry, high-quality organic solvent such as DMSO or DMF.

Materials:

-

This compound solid

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the vial thoroughly to ensure the dye is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C or -80°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

General Protocol for Bioconjugation (Click Chemistry)

This compound contains an azide group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Materials:

-

This compound stock solution

-

Alkyne-containing biomolecule (e.g., protein, peptide) in a suitable buffer

-

For CuAAC:

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper ligand (e.g., THPTA)

-

-

For SPAAC:

-

A cyclooctyne-modified biomolecule (e.g., DBCO, BCN)

-

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure (Conceptual Outline):

-

Dissolve the alkyne-containing biomolecule in the reaction buffer.

-

Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.

-

If performing CuAAC, add the copper sulfate, reducing agent, and ligand to initiate the reaction.

-

If performing SPAAC, the reaction will proceed upon mixing the azide-dye and the cyclooctyne-biomolecule.

-

Incubate the reaction mixture at room temperature or 37°C, protected from light, for a specified time (typically 1-4 hours).

-

Purify the labeled biomolecule using an appropriate method, such as gel filtration, dialysis, or chromatography, to remove excess dye and reaction components.

Diagrams

Caption: A simplified representation of the key components of the this compound molecule.

Caption: A logical workflow for the proper storage, preparation, and experimental use of this compound.

References

An In-depth Technical Guide to N-methyl-N'-(azide-PEG3)-Cy3 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, experimental applications, and quantitative data associated with N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent probe integral to the field of click chemistry. This reagent is a cornerstone of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in complex biological systems.

Core Concepts: Structure and Function

This compound is a multifunctional molecule comprised of three key components:

-

An Azide Group (-N₃): This functional group is the reactive handle for click chemistry reactions. Its bioorthogonal nature—meaning it does not readily react with endogenous functional groups found in biological systems—ensures high specificity in labeling experiments.[1][2]

-

A PEG₃ Linker: The short polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize quenching and steric hindrance.[3]

-

A Cy3 Fluorophore: Cyanine3 (Cy3) is a bright and photostable fluorescent dye that emits in the red region of the visible spectrum.[4] This allows for sensitive detection in a variety of fluorescence-based applications, including microscopy and flow cytometry.[5]

The primary function of this compound is to serve as a reporter molecule. Through the highly efficient and specific reactions of click chemistry, the Cy3 dye can be covalently attached to a target molecule of interest that has been functionalized with a complementary reactive group (an alkyne or a strained cyclooctyne).

Mechanism of Action in Click Chemistry

The azide group of this compound partakes in two principal types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole linkage.[][8][9][10] The reaction is characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[9]

The mechanism proceeds as follows:

-

A copper(I) species is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11]

-

The copper(I) ion coordinates with the terminal alkyne on the target molecule, forming a copper-acetylide intermediate.

-

The azide group of this compound then reacts with the activated copper-acetylide in a [3+2] cycloaddition.

-

This results in the formation of a stable 1,4-disubstituted triazole ring, covalently linking the Cy3 dye to the target molecule.[12]

While highly efficient, the requirement of a copper catalyst can be a limitation for in vivo applications due to the cytotoxicity of copper ions.[9][13] To mitigate this, copper-chelating ligands are often employed to protect the biomolecules and improve reaction efficiency.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.[1][2][14][] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[14][16]

The mechanism involves a [3+2] dipolar cycloaddition between the azide of this compound and the strained alkyne on the target molecule, forming a stable triazole linkage.[16] The absence of a cytotoxic copper catalyst makes SPAAC a preferred method for labeling biomolecules in living cells and whole organisms.[17][18]

Quantitative Data

The photophysical properties of the Cy3 fluorophore are critical for its function as a reporter molecule.

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~555 nm | [3][19] |

| Emission Maximum (λem) | ~570 nm | [3][19] |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [3][19] |

| Quantum Yield (Φ) | ~0.15 | [16] |

| pH Insensitivity | pH 4-10 | [20] |

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using both CuAAC and SPAAC. These should be optimized for specific applications.

General Protocol for CuAAC Labeling of an Alkyne-Modified Protein

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄) stock solution

-

Sodium ascorbate stock solution (freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (optional but recommended)

-

Desalting column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with a 5-20 fold molar excess of this compound.

-

If using a ligand, add it to the reaction mixture at a final concentration typically 5-fold higher than the copper concentration.

-

Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye and other small molecules using a desalting column according to the manufacturer's instructions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).

-

General Protocol for SPAAC Labeling of a Cyclooctyne-Modified Protein

Materials:

-

Cyclooctyne-modified protein (e.g., DBCO- or BCN-modified) in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.

-

This compound

-

Anhydrous DMSO

-

Desalting column for purification

Procedure:

-

Preparation of Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

-

-

Reaction Setup:

-

To your cyclooctyne-modified protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the dye over the protein.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.

-

-

Purification:

-

Remove the unreacted this compound from the labeled protein using a desalting column according to the manufacturer's instructions.

-

-

Characterization:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~555 nm.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 8. bioclone.net [bioclone.net]

- 9. glenresearch.com [glenresearch.com]

- 10. interchim.fr [interchim.fr]

- 11. scispace.com [scispace.com]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]

- 14. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 16. benchchem.com [benchchem.com]

- 17. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 20. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to N-methyl-N'-azide-PEG3)-Cy3: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the PEG linker N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent labeling reagent increasingly utilized in advanced life sciences research and drug development. We will delve into its core properties, applications in bioconjugation, and provide detailed experimental frameworks for its use.

Core Concepts: Structure and Functionality

This compound is a multifunctional molecule that integrates three key components: a reactive azide group, a flexible polyethylene glycol (PEG) linker, and the fluorescent cyanine dye, Cy3.

-

Azide Group (N3): This functional group is the cornerstone of its utility in "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for the covalent attachment of this linker to molecules containing a corresponding alkyne group.[1]

-

PEG3 Linker: The polyethylene glycol spacer, in this case with three ethylene glycol units, imparts several beneficial properties. It is hydrophilic, which can enhance the solubility of the conjugated molecule in aqueous environments.[2] The flexibility of the PEG chain also provides a spatial separation between the conjugated molecule and the Cy3 dye, which can minimize potential steric hindrance and quenching of the fluorescent signal.

-

N-methyl-Cy3 Dye: Cy3 is a bright, orange-red fluorescent dye widely used in biological imaging.[3] It is known for its high extinction coefficient and good quantum yield, making it readily detectable. The "N-methyl" modification on the Cy3 dye can influence its photophysical properties, though specific quantitative effects on this particular molecule are not extensively documented in publicly available literature.

Physicochemical and Optical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₄₂ClN₅O₃ | [2] |

| Molecular Weight | 580.16 g/mol | [4] |

| CAS Number | 2107273-16-3 | [2] |

| Purity | Typically ≥95% or ≥97% | [2][5] |

| Excitation Maximum (λex) | ~555 nm | [5] |

| Emission Maximum (λem) | ~570 nm | [5] |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [5] |

| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [5] |

| Storage Conditions | Store at -20°C, protected from light | [2] |

Key Applications in Research and Drug Development

The unique combination of a reactive handle, a flexible spacer, and a fluorescent reporter makes this compound a valuable tool in various applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] this compound can be used as a fluorescently tagged linker to connect the target protein-binding ligand and the E3 ligase ligand, facilitating the study of PROTAC localization and mechanism of action.

Experimental Protocols

The following are generalized protocols for the use of this compound in click chemistry reactions. Note: These protocols should be considered as a starting point and must be optimized for specific experimental conditions, including the nature of the alkyne-containing molecule, solvent, and desired degree of labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a protein containing an alkyne group with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 10 mM in DMSO)

-

Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. The molar ratio of the dye to the protein should be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound and other reaction components by size-exclusion chromatography, dialysis, or other suitable protein purification methods.

-

-

Characterization:

-

Confirm the labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration). The degree of labeling can be calculated from these values.

-

Further analysis can be performed using SDS-PAGE with fluorescence imaging to visualize the labeled protein.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol is for labeling a protein that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). SPAAC has the advantage of not requiring a copper catalyst, which can be toxic to living cells.

Materials:

-

Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 3-5 fold molar excess of the azide is a common starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times for SPAAC can be longer than for CuAAC and should be optimized.

-

-

Purification:

-

Purify the labeled protein using the same methods described for the CuAAC protocol.

-

-

Characterization:

-

Characterize the labeled protein as described in the CuAAC protocol.

-

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows and logical relationships involving this compound.

Caption: Workflow for the development and evaluation of a fluorescent PROTAC using this compound.

Caption: General experimental workflow for fluorescently labeling a protein of interest using this compound.

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its integration of a bioorthogonal azide handle, a solubilizing PEG linker, and a bright cyanine dye makes it particularly well-suited for applications in drug discovery, such as the development and analysis of PROTACs, as well as in a wide range of other biological research areas requiring specific and detectable labeling of proteins and other macromolecules. The provided data and protocols offer a solid foundation for researchers to incorporate this valuable tool into their experimental designs.

References

An In-Depth Technical Guide to N-methyl-N'-(azide-PEG3)-Cy3 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in PROTAC synthesis via click chemistry, and protocols for the creation and evaluation of fluorescently labeled PROTACs.

Introduction to Fluorescent PROTACs and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The incorporation of a fluorescent dye, such as Cyanine 3 (Cy3), into the linker structure allows for the direct visualization and tracking of the PROTAC within cellular systems. This facilitates a deeper understanding of a PROTAC's mechanism of action, including its cellular uptake, distribution, and engagement with its target and the E3 ligase.[3]

This compound is a specialized linker that combines a polyethylene glycol (PEG) spacer with a Cy3 fluorophore and a terminal azide group.[1] The PEG spacer enhances solubility and can influence the stability of the ternary complex, while the Cy3 moiety provides a fluorescent signal for imaging and quantification.[4] The azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to an alkyne-modified ligand.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is crucial for its effective application in PROTAC synthesis and subsequent biological assays.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₂ClN₅O₃ | [1] |

| Molecular Weight | 580.16 g/mol | [1] |

| Excitation Maximum (λex) | ~550 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

PROTAC Synthesis and Evaluation Workflow

The development of a fluorescent PROTAC involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC incorporating this compound.

Synthesis of a Fluorescent PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized protein of interest (POI) ligand to this compound.

Materials:

-

Alkyne-functionalized POI ligand

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand (optional but recommended)

-

Anhydrous, degassed solvent (e.g., DMF or a mixture of DMSO and water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized POI ligand (1 equivalent) in the chosen anhydrous, degassed solvent under an inert atmosphere.

-

In a separate vial, dissolve this compound (1.1 equivalents) in the same solvent.

-

-

Preparation of Catalytic Solution:

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

If using TBTA, prepare a stock solution (e.g., 50 mM in DMSO).

-

-

Reaction Setup:

-

To the solution of the alkyne-functionalized POI ligand, add the solution of this compound.

-

If using TBTA, add the TBTA solution to the reaction mixture (final concentration typically 5-10 mol%).

-

Add the CuSO₄ solution to the reaction mixture (final concentration typically 1-5 mol%).

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 10-20 mol%).

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature, protected from light.

-

Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).[5]

-

-

Purification:

-

Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper catalyst.

-

Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product by preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final fluorescent PROTAC using LC-MS and NMR spectroscopy.

-

Western Blot for Quantification of Protein Degradation

This protocol allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of a target protein.[6][7]

Materials:

-

Cell line expressing the protein of interest

-

Fluorescent PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the fluorescent PROTAC or vehicle control for a specified time (e.g., 24 hours).[6]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.[6]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amount for each sample and prepare for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane and incubate with primary antibodies for the target protein and loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[6]

-

Live-Cell Imaging of PROTAC Localization

This protocol enables the visualization of the fluorescent PROTAC within living cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes or plates

-

Fluorescent PROTAC

-

Live-cell imaging medium

-

Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes and allow them to adhere.

-

-

PROTAC Treatment:

-

Replace the culture medium with live-cell imaging medium containing the desired concentration of the fluorescent PROTAC.

-

Incubate the cells for a specified time to allow for cellular uptake.

-

-

Imaging:

-

Place the dish on the stage of a pre-warmed confocal microscope.

-

Acquire images using the appropriate laser line and emission filter for Cy3 (e.g., excitation at ~550 nm and emission collection at ~570-620 nm).

-

Time-lapse imaging can be performed to monitor the dynamics of PROTAC localization over time.[8]

-

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by their DC₅₀ and Dₘₐₓ values. Below are examples of data for fluorescently labeled and unlabeled PROTACs with PEG linkers.

| PROTAC | Target Protein | Cell Line | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Fluorescent PROTAC A3 | ERα | MCF-7 | PEG-based | 120 | >90 | [9] |

| Fluorescent PROTAC B4 | NAMPT | A2780 | PEG-based | 8.4 | >90 | [10] |

| Non-covalent PROTAC NC-1 | BTK | Mino | PEG-based | 2.2 | 97 | [11] |

| PROTAC 7 | HDAC1/3 | HCT116 | PEG-based | 910 (HDAC1), 640 (HDAC3) | >80 | [7] |

| PROTAC 9 | HDAC1/3 | HCT116 | PEG-based | 550 (HDAC1), 530 (HDAC3) | >90 | [7] |

Signaling Pathways and Logical Relationships

Fluorescent PROTACs are valuable tools for studying the degradation of key proteins in various signaling pathways.

PROTAC-Mediated Degradation of KRAS in the MAPK/ERK Pathway

The KRAS protein is a critical node in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. PROTACs targeting mutant KRAS can induce its degradation, thereby inhibiting downstream signaling.

Logical Workflow for PROTAC Design and Optimization

The design of a potent PROTAC is an iterative process involving the selection and optimization of its three key components.

Conclusion

This compound is a versatile and powerful tool for the synthesis of fluorescent PROTACs. Its well-defined chemical and spectroscopic properties, combined with the efficiency of click chemistry, enable the reliable construction of probes for studying targeted protein degradation. The ability to visualize and track these molecules in real-time provides invaluable insights into their mechanism of action, ultimately accelerating the development of novel therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate fluorescent PROTACs for their specific research needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principles and Applications of Cy3 Azide Dyes in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its bright orange-red fluorescence and robust photostability.[1][2] Its azide derivative, Cy3 azide, is a powerful tool for bioorthogonal labeling through "click chemistry," enabling the precise attachment of the fluorophore to a wide range of biomolecules.[2][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols for utilizing Cy3 azide dyes in research, with a focus on biomolecule labeling and fluorescence imaging.

Core Properties of Cy3 Azide

Cy3 azide retains the favorable spectroscopic properties of the parent Cy3 dye, making it an excellent choice for various fluorescence-based applications.[4] The azide functional group allows for its specific covalent attachment to biomolecules modified with a terminal alkyne or a strained cyclooctyne.[5][6]

Chemical and Physical Properties

Cy3 azide is available in both non-sulfonated and sulfonated forms. The non-sulfonated version has low aqueous solubility and typically requires an organic co-solvent like DMSO or DMF for labeling reactions in aqueous buffers.[7][8] Water-soluble sulfonated versions are also available and are advantageous for labeling sensitive biomolecules in aqueous environments.[9] The dye is generally stable for extended periods when stored at -20°C in the dark and desiccated.[4][7]

Spectroscopic Properties

The fluorescence of Cy3 is largely insensitive to pH changes between pH 4 and 10.[5][10] Its key quantitative spectroscopic properties are summarized in the table below. Note that these values can vary slightly depending on the local chemical environment and conjugation partner.[1]

| Property | Value | References |

| Excitation Maximum (λex) | ~550-555 nm | [2][7][8][11][12] |

| Emission Maximum (λem) | ~565-570 nm | [2][7][8][11][12] |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [7][8][11][12] |

| Quantum Yield (Φ) | ~0.31 | [7][8] |

| Correction Factor (CF260) | ~0.04 | [7][8][12] |

| Correction Factor (CF280) | ~0.09 | [7][8] |

Key Applications of Cy3 Azide

The versatility of Cy3 azide stems from its ability to be incorporated into various biomolecules through click chemistry, enabling a wide array of applications in molecular biology, cell biology, and drug development.

-

Fluorescent Labeling of Biomolecules: Cy3 azide is extensively used for the fluorescent labeling of proteins, nucleic acids (DNA and RNA), and peptides.[2][13] This allows for the visualization and tracking of these molecules in various experimental setups.

-

Fluorescence Microscopy: Cy3-labeled biomolecules are widely used in advanced fluorescence microscopy techniques, including immunofluorescence (IF), Förster Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH).[1]

-

Flow Cytometry: The bright fluorescence of Cy3 makes it a suitable reporter for flow cytometry applications, allowing for the detection and quantification of labeled cells or particles.[13]

-

Biosensing and Diagnostics: Cy3 conjugates are employed in the development of biosensors for the detection of specific biomarkers, pathogens, or toxins.[2]

Experimental Protocols

The primary method for conjugating Cy3 azide to biomolecules is through click chemistry. This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

General Workflow for Biomolecule Labeling with Cy3 Azide

The general workflow involves preparing the alkyne-modified biomolecule and the Cy3 azide for the click reaction, followed by purification of the labeled conjugate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling alkyne-modified proteins or nucleic acids.

Materials:

-

Alkyne-modified biomolecule in an amine-free buffer (e.g., PBS, HEPES).

-

Cy3 azide, dissolved in anhydrous DMSO to a stock concentration of 10 mM.[7]

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water).

-

Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 20 mM in water/DMSO).

Procedure:

-

Prepare the Biomolecule: Adjust the concentration of the alkyne-modified biomolecule to 1-10 mg/mL in a suitable reaction buffer.

-

Prepare the Reaction Cocktail: In a microcentrifuge tube, mix the components in the following order:

-

Alkyne-modified biomolecule solution.

-

Cy3 azide stock solution (to a final concentration of 0.5-10 µM for cellular imaging or 5-50 µM for cell lysate labeling).[14]

-

Copper(II) sulfate solution.

-

Copper-chelating ligand solution.

-

Sodium ascorbate solution.

-

Note: The final concentrations of copper, ligand, and reducing agent should be optimized for each specific application.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[14]

-

Purification: Remove the unreacted dye and other reaction components using size-exclusion chromatography, dialysis, or spin filtration.[15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling biomolecules in living cells or in other contexts where copper is toxic.[5]

Materials:

-

Azide-modified biomolecule.

-

Cy3-DBCO or Cy3-BCN (strained cyclooctyne derivatives of Cy3).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare the Biomolecule: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a buffer free of sodium azide.[16]

-

Prepare the Dye: Allow the vial of Cy3-strained cyclooctyne to warm to room temperature and prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[16]

-

Labeling Reaction: Combine the azide-modified biomolecule with the desired molar excess of the Cy3-strained cyclooctyne stock solution in a microcentrifuge tube.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. The reaction time may require optimization.

-

Purification: Purify the labeled protein using size-exclusion chromatography to remove excess free dye.[16]

Signaling Pathways and Experimental Workflows

Cy3 azide is a tool for visualization rather than a direct participant in signaling pathways. However, it is instrumental in elucidating these pathways through techniques like immunofluorescence.

Immunofluorescence Workflow Using a Cy3-Labeled Antibody

This workflow illustrates the use of a Cy3-labeled secondary antibody, which could be prepared using Cy3 azide and click chemistry, to detect a primary antibody targeting a protein of interest.

Data Presentation and Analysis

After labeling, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule. The DOL can be calculated using the following formula after measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Cy3 (~555 nm).[11]

Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

Dye Concentration (M) = Amax / εdye

DOL = Dye Concentration / Protein Concentration

Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Amax is the absorbance of the conjugate at the Cy3 excitation maximum (~555 nm).

-

CF280 is the correction factor for the dye's absorbance at 280 nm (~0.09 for Cy3).[7][8]

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of Cy3 (~150,000 cm-1M-1).[7][8][11][12]

Troubleshooting

Common issues in Cy3 azide labeling experiments include low labeling efficiency, protein precipitation, and high background fluorescence.

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient alkyne/azide incorporation. | Confirm the presence of the functional group using mass spectrometry.[16] |

| Incompatible buffer components. | Ensure the buffer is free of primary amines (for NHS ester reactions) or sodium azide (for SPAAC).[11][16] | |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar ratio of the dye to the protein in the labeling reaction.[15] |

| High Background Fluorescence | Inefficient removal of excess dye. | Use a more stringent purification method like size-exclusion chromatography.[16] |

| Non-specific binding of the dye. | Add a non-ionic detergent (e.g., Tween-20) to the purification buffers to disrupt hydrophobic interactions.[16] |

Conclusion

Cy3 azide is a versatile and robust fluorescent probe that has become an indispensable tool in modern biological research. Its bright fluorescence, coupled with the specificity of click chemistry, provides a powerful method for labeling and visualizing a wide range of biomolecules. By understanding the core principles of its use and optimizing experimental protocols, researchers can effectively leverage Cy3 azide to gain deeper insights into complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Cy3-azide 90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. Blocked IP Address | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Cy3 azide | 2183440-48-2 [chemicalbook.com]

- 11. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 12. stratech.co.uk [stratech.co.uk]

- 13. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of N-methyl-N'-(azide-PEG3)-Cy3

This guide provides a comprehensive overview of the available safety data and handling information for N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent dye commonly utilized in biological research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Compound Overview

This compound is a specialized chemical compound that incorporates three key functional components: a Cy3 fluorescent dye, a polyethylene glycol (PEG) linker, and an azide group. The Cy3 component is a bright, orange-fluorescent dye used for labeling and detection in various biological applications.[1][2][3] The PEG linker, in this case, a three-unit chain, increases the hydrophilicity and solubility of the molecule in aqueous solutions.[4][5] The azide group enables the molecule to participate in "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for covalent labeling of target molecules.[6][7]

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been aggregated from various suppliers. It is important to note that a specific Safety Data Sheet (SDS) for this exact compound is not publicly available. The following tables summarize the key physical, chemical, and spectroscopic properties.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 2107273-16-3 | [4][6][8][9] |

| Molecular Formula | C32H42ClN5O3 | [4][6][8][9] |

| Molecular Weight | 580.2 g/mol | [4][8][9] |

| Purity | ≥95% or 97% | [4][8][9] |

| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |

| Storage Condition | -20°C | [4][9] |

Table 2: Spectroscopic Properties

| Property | Value | Source |

| Excitation Maximum (λex) | 555 nm | [4][7] |

| Emission Maximum (λem) | 570 nm | [4][7] |

| Molar Extinction Coefficient | 150,000 cm-1 M-1 | [4][7] |

Hazard Identification and Safety Precautions

Due to the absence of a specific SDS for this compound, the hazard information is based on an SDS for a structurally related compound, N-(acid-PEG3)-N-bis(PEG3-azide), and general knowledge of the constituent chemical groups.[10]

3.1. GHS Hazard Classification (Inferred)

The following classifications are based on a similar PEGylated azide compound and should be considered provisional for this compound.

Table 3: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Inferred from the SDS for N-(acid-PEG3)-N-bis(PEG3-azide)[10]

3.2. Precautionary Statements

Based on the inferred hazards, the following precautionary measures are recommended:

Table 4: Recommended Precautionary Statements

| Type | Statement Code | Statement Text |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P330 | Rinse mouth. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |

Source: Inferred from the SDS for N-(acid-PEG3)-N-bis(PEG3-azide)[10]

3.3. Potential Hazards from Constituent Moieties

-

Azide Group: Organic azides can be energetic materials, though the risk depends on the overall molecular structure. While many organic azides are stable, they can be incompatible with strong oxidizing agents, strong acids, and certain metals. Contact with acids can liberate very toxic gas.[11]

-

Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are used in many cosmetic and pharmaceutical applications.[12][13] However, they should not be applied to damaged skin.[12][14] A primary concern with PEG compounds is the potential for contamination with ethylene oxide and 1,4-dioxane from the manufacturing process, which are known or possible carcinogens.[14][15]

-

Cyanine Dyes (Cy3): Cyanine dyes are widely used and generally have low toxicity in the concentrations used for biological imaging. However, as with any chemical, direct contact should be avoided.

Experimental Protocols

No specific experimental protocols for safety or toxicity testing of this compound were found in the publicly available literature or safety documents. Users should develop their own experimental protocols based on the intended application and adhere to standard laboratory safety procedures.

Visualizations

5.1. Logical Relationship of Components and Application

The following diagram illustrates the molecular components of this compound and its application in click chemistry for labeling a target molecule.

Caption: Functional components of the reagent and its use in click chemistry.

5.2. Recommended Handling Workflow

The following diagram outlines a recommended workflow for safely handling this compound in a laboratory setting.

Caption: Recommended safe handling workflow for this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 3. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]

- 5. tebubio.com [tebubio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]

- 8. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]

- 9. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdrnskin.com [mdrnskin.com]

- 13. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 15. madesafe.org [madesafe.org]

An In-Depth Technical Guide to Fluorescent Labeling with Azide-Modified Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent labeling using azide-modified dyes, a cornerstone of bioorthogonal chemistry. It details the underlying principles, experimental protocols, and applications of this powerful technology for visualizing and quantifying biomolecules in complex biological systems.

Introduction to Azide-Alkyne Cycloaddition

The foundation of fluorescent labeling with azide-modified dyes lies in the highly specific and efficient azide-alkyne cycloaddition reaction, a key example of "click chemistry." This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. Two primary catalytic strategies have been developed for biological applications: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1][2][3] It is characterized by high yields and reaction rates.[4] However, the potential cytotoxicity of copper has led to the development of stabilizing ligands and copper-free alternatives for live-cell imaging.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.[6][7][8] This makes SPAAC particularly well-suited for labeling biomolecules in living cells and organisms.[5][9]

Azide-Modified Fluorescent Dyes: Properties and Selection

A wide array of fluorescent dyes have been functionalized with azide groups, spanning the visible and near-infrared spectrum. The choice of dye depends on the specific application, considering factors such as brightness (a product of molar extinction coefficient and quantum yield), photostability, and spectral properties compatible with available imaging instrumentation.

Below is a table summarizing the photophysical properties of some commonly used azide-modified fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| FAM Azide | 494 | 520 | ≥ 60,000[10] | - |

| BP Fluor 488 Picolyl Azide | 499 | 520 | 73,000[11] | 0.92[11] |

| Cy3 Azide | 550 | 570 | - | - |

| Cy5 Azide | 646 | 662 | - | - |

| AZDye 488 Azide | 493 | 516 | - | - |

| AZDye 546 Azide | 554 | 570 | - | - |

| AZDye 647 Azide | 653 | 669 | - | - |

Note: The availability of precise quantum yield and extinction coefficient data for the azide-modified versions of all dyes is limited in the public domain. The values for the parent fluorophores are often used as a close approximation.

Experimental Workflows and Protocols

Successful fluorescent labeling with azide-modified dyes requires careful planning and execution of experimental protocols. The general workflow involves two key stages:

-

Introduction of the Bioorthogonal Handle: An azide or alkyne group is incorporated into the biomolecule of interest. This can be achieved through metabolic labeling, genetic incorporation of unnatural amino acids, or chemical modification of purified biomolecules.

-

Bioorthogonal Ligation: The modified biomolecule is then reacted with a complementary azide- or alkyne-functionalized fluorescent dye.

Logical Workflow for Bioorthogonal Labeling

The following diagram illustrates the general logical workflow for fluorescently labeling a target biomolecule using azide-alkyne cycloaddition.

Caption: General workflow for bioorthogonal labeling.

Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars and SPAAC Detection

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized dye.[12][13][14]

Materials:

-

Cell culture medium appropriate for the cell line

-

Ac4ManNAz (N-azidoacetylmannosamine, tetraacetylated) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) staining solution (e.g., 25 µM in PBS)

-

Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing Ac4ManNAz at a final concentration of 25-50 µM.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[13]

-

Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar.[13]

-

-

Cell Fixation and Permeabilization (for fixed-cell imaging):

-

SPAAC Reaction:

-

Incubate the cells (live or fixed) with the DBCO-fluorophore staining solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Imaging:

-

(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Protocol 2: In Vitro Labeling of an Alkyne-Modified Protein using CuAAC

This protocol details the labeling of a purified protein containing a terminal alkyne modification with an azide-functionalized fluorescent dye using a copper(I)-catalyzed reaction.[1][15][16]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of Reagents:

-

Ensure all stock solutions are prepared and readily available. The sodium ascorbate solution should be made fresh to ensure its reducing activity.

-

-

CuAAC Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye. A molar excess of the dye (e.g., 2-5 equivalents relative to the protein) is typically used.

-

In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).[16] Let this mixture stand for a few minutes.

-

Add the copper catalyst premix to the protein-dye mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[15]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[17]

-

-

Reaction Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the excess dye and copper catalyst from the labeled protein using an appropriate purification method, such as size-exclusion chromatography, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm the successful labeling and determine the degree of labeling using methods such as UV-Vis spectroscopy (to measure both protein and dye absorbance) and fluorescence spectroscopy.

-

Signaling Pathways and Logical Relationships

Fluorescent labeling with azide-modified dyes is a powerful tool to elucidate biological signaling pathways. Instead of depicting a specific pathway, the following diagram illustrates the logical relationship of how this technology is integrated into the study of such pathways.

Caption: Integration of azide-dye labeling in pathway analysis.

Troubleshooting

Both CuAAC and SPAAC are robust reactions, but challenges can arise. Here are some common issues and potential solutions.[1][18]

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling (CuAAC) | Inactive Cu(I) catalyst (oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution; degas solvents to remove oxygen. |

| Poor quality of reagents | Use high-purity reagents; store azides and alkynes properly. | |

| Copper chelation by the biomolecule | Increase the concentration of the copper-ligand complex. | |

| Low or no labeling (SPAAC) | Steric hindrance around the azide or cyclooctyne | Use a linker to increase the distance between the functional group and the biomolecule. |

| Low reactivity of the cyclooctyne | Consider using a more reactive cyclooctyne derivative (e.g., DIBO, BCN). | |

| High background fluorescence | Non-specific binding of the fluorescent dye | Increase the number of washing steps; include a blocking step (e.g., with BSA). |

| Incomplete removal of excess dye | Optimize the purification protocol (e.g., use a larger volume for dialysis, repeat chromatography). | |

| Cell toxicity (live-cell imaging) | High concentration of copper (CuAAC) | Use a copper-chelating ligand like THPTA; minimize the reaction time and copper concentration. |

| High concentration of the labeling reagents | Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye and metabolic precursor. |

Conclusion